molecular formula C6H13NO6S B2386077 Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid CAS No. 2230807-42-6

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid

Cat. No.: B2386077
CAS No.: 2230807-42-6
M. Wt: 227.23
InChI Key: AJFBTDPEYZTNNB-UHFFFAOYSA-N
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Description

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid is a chemical compound with the molecular formula C4H11NO2S.C2H2O4. It is also known by its IUPAC name, 2-methoxy-S-methylethane-1-sulfinamide oxalate . This compound is notable for its unique structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid typically involves the reaction of 2-methoxyethylamine with methyl sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinamides and related compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its sulfur-containing functional groups which are known to exhibit various pharmacological activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

imino-(2-methoxyethyl)-methyl-oxo-λ6-sulfane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.C2H2O4/c1-7-3-4-8(2,5)6;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBTDPEYZTNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=N)(=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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